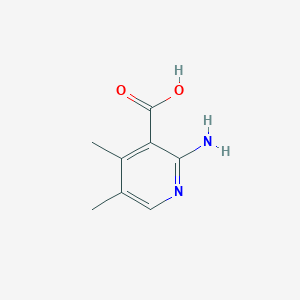
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 2,4,6-trimethylphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines. This reaction can be carried out using various catalysts and under different conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of triphenylphosphine as a raw material, which reacts with sodium metal and phosphorus halide in the presence of catalysts. This is followed by an acyl chloride reaction and subsequent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: Rapid oxidation by singlet oxygen in aqueous solutions.
Substitution: Reactions with various electrophiles and nucleophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like singlet oxygen and various electrophiles for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenylhydrazine hydrochloride: Used as a pharmaceutical intermediate.
2,4,6-Trimethylphenylmagnesium bromide: Used as an organic chemical synthesis intermediate.
2,4,6-Trimethylphenyl isocyanate: Another organic chemical synthesis intermediate.
Uniqueness
What sets 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole apart from these similar compounds is its unique imidazole ring structure combined with the 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it particularly valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZFAPBYOEUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

